4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoxaline core, a fluorine atom, an isopentylamino group, and a benzenesulfonamide group, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to have a wide range of biological activities and can target many receptors or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Quinoxaline derivatives have been reported to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the isopentylamino group and the benzenesulfonamide moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies.
Medicine: : It has potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.
Industry: : It can be utilized in the development of new materials or chemical processes.
Comparison with Similar Compounds
4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide: can be compared to other similar compounds, such as:
Quinoxaline derivatives: : These compounds share the quinoxaline core but may have different substituents.
Sulfonamide derivatives: : These compounds contain the sulfonamide group but differ in their core structures and substituents.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique properties and applications.
Properties
IUPAC Name |
4-fluoro-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-13(2)11-12-21-18-19(23-17-6-4-3-5-16(17)22-18)24-27(25,26)15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPPICWSQZGIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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